![molecular formula C26H24O2 B14501891 2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 63183-43-7](/img/structure/B14501891.png)
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C26H24O2 It is a complex molecule featuring an indene core substituted with diethylphenyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of indene with 2,6-diethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate product, which is then subjected to further reactions to introduce the phenyl group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione
- 2-[(2,6-Diethylphenyl)(4-methylphenyl)methyl]-1H-indene-1,3(2H)-dione
Uniqueness
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
63183-43-7 |
|---|---|
Formule moléculaire |
C26H24O2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2-[(2,6-diethylphenyl)-phenylmethyl]indene-1,3-dione |
InChI |
InChI=1S/C26H24O2/c1-3-17-13-10-14-18(4-2)22(17)23(19-11-6-5-7-12-19)24-25(27)20-15-8-9-16-21(20)26(24)28/h5-16,23-24H,3-4H2,1-2H3 |
Clé InChI |
WOEFHPAUFHNKCF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)C(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)


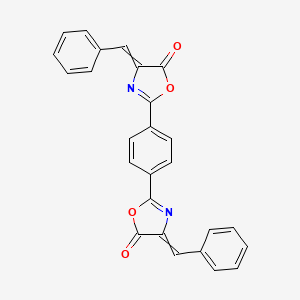
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
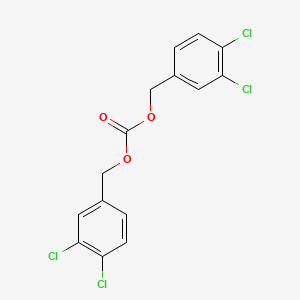
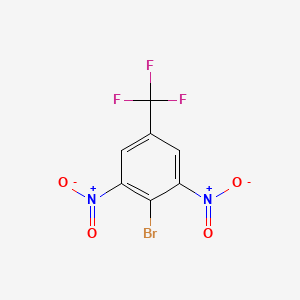
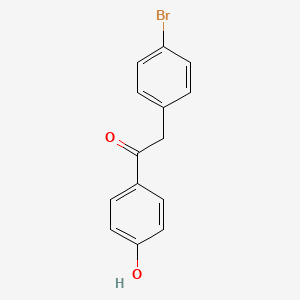
![8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline](/img/structure/B14501852.png)

![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
![10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole](/img/structure/B14501863.png)
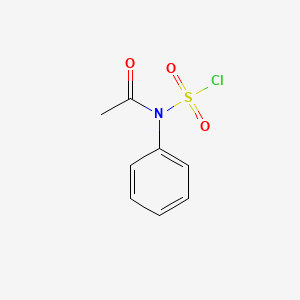
![2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14501894.png)
